molecular formula C9H10N4O B13125411 N-(4-Amino-1H-indazol-7-YL)acetamide

N-(4-Amino-1H-indazol-7-YL)acetamide

Cat. No.: B13125411
M. Wt: 190.20 g/mol
InChI Key: ITZAISWKYYRCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification: N-(4-Amino-1H-indazol-7-yl)acetamide is an organic compound with the CAS Registry Number 858227-47-1 . Its molecular formula is C9H10N4O, and it has a molecular weight of 190.20 g/mol . The product is typically handled as a cold-chain item for storage and transportation . Research Context and Significance: This molecule is built around the 1H-indazole scaffold, a privileged structure in medicinal chemistry due to its diverse biological activities . The indazole core is a key structural component in several FDA-approved pharmaceuticals, including multi-kinase inhibitors such as Pazopanib and Axitinib, which are used in cancer therapy . The indazole ring system is known for its ability to bind effectively to the hinge region of various kinase enzymes, making it a valuable fragment in drug discovery . Furthermore, the 4-amino substitution on the indazole ring is a common feature in research compounds designed for further functionalization, such as Suzuki coupling reactions, to create diverse chemical libraries for biological screening . Research Applications: Indazole derivatives are a major focus in anticancer research. They are frequently designed and synthesized to evaluate inhibitory activities against a wide panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The mechanism of action for these compounds often involves inducing apoptosis (programmed cell death) and arresting the cell cycle, potentially by inhibiting key pathways like the Bcl-2 family or the p53/MDM2 interaction . Beyond oncology, the indazole scaffold is also investigated for its potential in treating inflammatory conditions, bacterial infections, and neurodegenerative diseases, highlighting its broad utility in biomedical research . Handling and Safety: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(4-amino-1H-indazol-7-yl)acetamide

InChI

InChI=1S/C9H10N4O/c1-5(14)12-8-3-2-7(10)6-4-11-13-9(6)8/h2-4H,10H2,1H3,(H,11,13)(H,12,14)

InChI Key

ITZAISWKYYRCNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)N)C=NN2

Origin of Product

United States

Structure Activity Relationship Sar Studies of N 4 Amino 1h Indazol 7 Yl Acetamide Derivatives

Elucidation of Key Pharmacophoric Elements within the Indazole Core for Biological Activity

The indazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its role in a wide array of biologically active compounds. nih.gov The bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. nih.gov The specific arrangement of the amino and acetamide (B32628) groups at the 4- and 7-positions of the 1H-indazole core in N-(4-Amino-1H-indazol-7-YL)acetamide suggests a defined orientation for potential receptor binding.

SAR studies on diverse indazole-containing molecules have consistently highlighted the importance of the indazole ring system for their pharmacological effects. nih.gov For instance, in a series of 1H-indazole amide derivatives, the indazole core was identified as a critical component for their activity as extracellular signal-regulated kinase (ERK) inhibitors. nih.gov The planarity and aromaticity of the indazole ring are thought to contribute to pi-stacking interactions with aromatic residues in the binding sites of target proteins. Furthermore, the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, which are pivotal for anchoring the molecule within the active site.

Influence of Substitution Patterns on the Indazole Nitrogen Atoms (N1)

The substitution at the N1 position of the indazole ring is a common strategy to modulate the physicochemical and pharmacological properties of indazole-based compounds. The nature of the substituent at N1 can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Studies on the regioselective N-alkylation of the 1H-indazole scaffold have demonstrated that the substitution pattern is influenced by both steric and electronic effects of other ring substituents. nih.gov For many bioactive indazole derivatives, N1-alkylation is a key step in their synthesis and often leads to enhanced biological activity. nih.gov For example, in a series of N-1-substituted indazole-3-carboxamides designed as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, the introduction of a three-carbon linker between the indazole N1 position and different heterocycles led to a significant increase in inhibitory activity compared to the unsubstituted parent compound. nih.gov This suggests that modifications at the N1 position of this compound with various alkyl or aryl groups could be a promising avenue for optimizing its biological activity.

Table 1: Regioselectivity of Indazole N-Alkylation This table is based on general findings for the indazole scaffold and not specific to this compound.

Indazole SubstituentN1-selectivityN2-selectivity
C3-carboxymethyl>99%-
C3-tert-butyl>99%-
C7-NO2-≥96%
C7-CO2Me-≥96%

Impact of the Amino Group's Position and Chemical Nature on Biological Activity

While direct SAR on the 4-amino group of this specific compound is limited, studies on related structures underscore the importance of amino groups in ligand-receptor interactions. For example, in the development of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck, the indazole was used as a phenol (B47542) isostere, indicating the importance of the hydrogen-bonding capabilities of the NH group. The amino group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the target's binding pocket. Modifications of this group, such as acylation, alkylation, or incorporation into a heterocyclic ring, would likely have a profound impact on the biological activity.

Role of the Acetamide Linker Length, Flexibility, and Attachment Point

In a study of N-(4-phenoxyphenyl)acetamide derivatives, modifications to the linker group were shown to significantly affect their inhibitory activity against SIRT2. dergipark.org.tr Shortening the linker from two atoms to one resulted in tighter binding and more potent inhibition. dergipark.org.tr This suggests that the distance and geometry between the indazole core and any terminal group are finely tuned for optimal interaction with the biological target. Altering the acetamide linker in this compound, for instance, by changing its length or introducing conformational constraints, could therefore be a key strategy for modulating its activity.

Exploration of Substituents on the Acetamide Phenyl/Alkyl Moieties and their Stereochemistry

The substituents on the terminal phenyl or alkyl group of the acetamide moiety offer a wide scope for chemical modification to improve potency, selectivity, and pharmacokinetic properties. The electronic nature, steric bulk, and stereochemistry of these substituents can have a dramatic effect on biological activity.

In SAR studies of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor, various substituents on the phenyl ring were explored, leading to the identification of compounds with enhanced potency. researchgate.net Similarly, in a series of N,N-disubstituted pyrazolopyrimidine acetamides, the introduction of diverse chemical moieties on the terminal acetamide group was found to be a viable strategy for increasing binding affinity for the translocator protein (TSPO). nih.gov These findings suggest that for this compound, systematic exploration of different substituents on a terminal phenyl or alkyl group, considering factors like hydrophobicity, hydrogen bonding capacity, and steric hindrance, is a critical step in the optimization process. The stereochemistry of these substituents can also be crucial, as different enantiomers or diastereomers may exhibit distinct biological activities and metabolic stabilities.

Table 2: Influence of Acetamide Substituents on Biological Activity in Related Scaffolds This table is illustrative and based on findings from various acetamide-containing compounds.

ScaffoldSubstituent ModificationEffect on Activity
PyrazolopyrimidineN,N-dipropargyl acetamideNanomolar affinity for TSPO
PyrazolopyrimidineN,N-dipropyl acetamidePotential binding affinity for TSPO
NaphthyridinoneN1 acetamide substitutionModulated HIV-1 integrase inhibition

Computational and Empirical Approaches to SAR Optimization

Modern drug discovery heavily relies on a combination of empirical screening and computational approaches to guide the optimization of lead compounds. For derivatives of this compound, these methods can provide valuable insights into their SAR.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity of novel analogs and understanding their binding modes. nih.govresearchgate.net For instance, 2D-QSAR modeling has been successfully applied to guide the synthesis of novel 1H-indolyl derivatives with significant antioxidant activity. nih.gov Molecular docking studies can elucidate the potential binding interactions of this compound derivatives with their target protein, helping to rationalize observed SAR data and design new compounds with improved affinity. researchgate.net These in silico methods, when used in conjunction with traditional medicinal chemistry approaches, can accelerate the process of identifying optimized drug candidates.

Molecular Target Identification and Mechanistic Studies of N 4 Amino 1h Indazol 7 Yl Acetamide Analogues

Screening for Kinase Inhibition Profiles

Analogues derived from the indazole and structurally related acetamide (B32628) scaffolds have been screened against numerous molecular targets, revealing a wide spectrum of activity. The specific substitution pattern on the heterocyclic ring system is crucial for determining target specificity and potency.

Phosphoinositide 3-kinase (PI3K): A series of 3-amino-1H-indazole derivatives has been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical axis for tumor cell growth and proliferation. One notable analogue, W24, demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, including HT-29, MCF-7, and HGC-27, with IC50 values in the low micromolar range nih.gov.

Phosphoinositide-dependent protein kinase 1 (PDK1): The indazole core is also a key feature in selective PDK1 inhibitors. The compound GSK2334470, an analogue featuring a 3-amino-1H-indazol-6-yl moiety, is a highly selective inhibitor of PDK1 with a reported IC50 value of approximately 10 nM bioscience.co.uk. Its selectivity is a key attribute, as it shows minimal activity against a large panel of other kinases bioscience.co.uk.

Cyclin-dependent kinase 2 (CDK2): While not indazole-based, related imidazole-4-N-acetamide derivatives have been explored as CDK inhibitors. These compounds showed potent, submicromolar inhibition of CDK2/cyclin E, highlighting the importance of the N-acetamide portion of the molecule in binding to the kinase active site nih.govnih.gov.

Spleen Tyrosine Kinase (Syk): The indazole chemical class has been utilized in the discovery of Syk inhibitors. Although a highly selective clinical candidate, GS-9973, is based on an imidazo[1,2-a]pyrazine core, the broader class of indazole-containing compounds has been investigated for Syk inhibition, a key target in inflammation and oncology nih.gov.

Janus kinase (JAK): The JAK family is another target for indazole and indole-based inhibitors. While specific data for N-(4-Amino-1H-indazol-7-YL)acetamide is limited, the broader class of N-heterocyclic compounds is central to the development of JAK inhibitors for inflammatory diseases nih.govresearchgate.net. For instance, AZD4205 is a potent JAK1 inhibitor based on an indolyl-pyrimidine scaffold researchgate.net.

Plasmodium falciparum ATPase 4 (PfATP4): In the realm of infectious diseases, N-acetamide indole analogues—structural cousins of the indazole series—were identified as potent antimalarials. These compounds target the parasite's sodium pump, PfATP4, leading to rapid killing of the asexual blood-stage parasites nih.govmmv.orgnih.govmalariaworld.orgnih.gov. Resistance selection studies confirmed PfATP4 as the direct molecular target nih.govmmv.orgnih.gov.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key immunomodulatory target in cancer. While potent inhibitors like Epacadostat (INCB24360) have been developed, they are typically based on hydroxyamidine or related pharmacophores rather than the specific acetamide indazole scaffold, indicating that this target may require different structural features for potent inhibition nih.govnih.gov.

Assessment of Enzyme Kinetic Parameters

The inhibitory activity of these analogues has been quantified through detailed enzyme kinetic studies, primarily focusing on determining the half-maximal inhibitory concentration (IC50) and, in some cases, the inhibition constant (Ki). These parameters are critical for comparing the potency of different compounds and understanding their structure-activity relationships (SAR).

One of the most potent analogues identified from a related series is the Polo-like kinase 4 (PLK4) inhibitor, K22, which is based on an N-(1H-indazol-6-yl)benzenesulfonamide structure. It exhibits an exceptionally low IC50 value of 0.1 nM in in vitro enzyme activity assays nih.gov. The 3-amino-1H-indazole derivative W24 showed potent cellular antiproliferative IC50 values against various cancer cell lines, suggesting strong engagement of its target pathway, PI3K/Akt/mTOR nih.gov. For PDK1, the indazolyl-pyrimidine analogue GSK2334470 was found to have an IC50 of approximately 10 nM bioscience.co.uk.

The table below summarizes the reported inhibitory concentrations for several key analogues based on the indazole or related scaffolds.

AnalogueTargetReported IC50/EC50Cell Line / Assay Type
W24 (3-amino-1H-indazole derivative)PI3K/Akt Pathway (Cellular)0.43 µMHGC-27 Cells
W24 (3-amino-1H-indazole derivative)PI3K/Akt Pathway (Cellular)3.88 µMHT-29 Cells
GSK2334470 ((3-amino-1H-indazol-6-yl) derivative)PDK1~10 nMEnzymatic Assay
K22 (N-(1H-indazol-6-yl)benzenesulfonamide)PLK40.1 nMEnzymatic Assay
WJM664 (N-acetamide indole)PfATP4 (Cellular)Potent Asexual Stage ActivityP. falciparum
Compound 2 (imidazole-4-N-acetamide)CDK2/cyclin ESubmicromolarEnzymatic Assay

Investigation of Direct Target Engagement in Cellular Systems

Confirming that a compound interacts with its intended molecular target within a complex cellular environment is a critical step in validation. For analogues of this compound, direct target engagement has been demonstrated through various methods.

In studies of the antimalarial N-acetamide indole analogues, target engagement with PfATP4 was unequivocally confirmed through resistance selection experiments. Parasites that developed resistance to the compounds consistently showed mutations in the gene encoding PfATP4 mmv.orgnih.govmalariaworld.orgadelaide.edu.au. Furthermore, these analogues were shown to phenocopy the effects of known PfATP4 inhibitors, causing a disruption of sodium ion homeostasis in the parasite, which is consistent with on-target inhibition of the sodium pump nih.govmmv.orgnih.gov.

For the PI3K/Akt pathway inhibitor W24, target engagement was inferred from the profound downstream effects on cellular processes known to be controlled by this pathway. The compound induced G2/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells, outcomes consistent with the inhibition of PI3K signaling nih.gov. Similarly, the PLK4 inhibitor K22 demonstrated potent inhibition of colony formation in MCF-7 breast cancer cells, a cellular phenotype directly linked to the inhibition of its target, which is essential for centrosome duplication and cell division nih.gov.

Analysis of Downstream Cellular Signaling Pathways and Cascade Modulation

Inhibition of a primary molecular target initiates a cascade of downstream effects on cellular signaling pathways. Analysis of these modulated pathways provides insight into the compound's mechanism of action.

PI3K/Akt/mTOR Pathway: The 3-amino-1H-indazole derivative W24 was shown to significantly modulate this pathway. Mechanistic studies revealed that it inhibited cell proliferation by arresting the cell cycle at the G2/M phase and induced apoptosis. This was accompanied by changes in the expression levels of key regulatory proteins; for example, W24 treatment led to altered levels of Cyclin B1, BAD, and Bcl-xL in HGC-27 cells. The compound also inhibited the migration and invasion of these cancer cells by downregulating proteins involved in the epithelial-mesenchymal transition (EMT) pathway nih.gov.

PfATP4 Ion Pump Disruption: For the N-acetamide indole analogues targeting PfATP4 in P. falciparum, the downstream effect is not a signaling cascade but a physiological one. Inhibition of PfATP4 disrupts the parasite's ability to maintain a low intracellular sodium concentration. This leads to a rapid influx of Na+ ions, pH dysregulation, and ultimately, parasite death nih.gov. This mechanism is shared with other advanced antimalarial candidates that also target PfATP4 mmv.orgnih.govmalariaworld.org.

Identification of Off-Target Interactions and Selectivity Considerations

A crucial aspect of drug development is ensuring that a compound is selective for its intended target, as off-target interactions can lead to toxicity or reduced efficacy. The indazole scaffold has been shown to be capable of producing highly selective inhibitors.

The PDK1 inhibitor GSK2334470 is a prime example of a highly selective compound. It was profiled against a panel of 93 other protein kinases and showed no significant inhibition even at concentrations 100-fold higher than its IC50 for PDK1 bioscience.co.uk. This high degree of selectivity is a desirable attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

In the development of Syk inhibitors, achieving selectivity was a key goal to improve upon first-generation inhibitors that had dose-limiting adverse effects attributed to off-target activities nih.gov. The discovery of more selective agents like GS-9973, which also contains a nitrogen-based heterocyclic system, demonstrates that careful chemical optimization can yield compounds with a much-improved therapeutic window nih.gov.

Similarly, in the optimization of necroptosis inhibitors, analogues of TAK-632, an acetamide-bearing compound, were developed to be highly selective for Receptor-Interacting Protein Kinase 3 (RIPK3) over the closely related RIPK1. One such analogue achieved over 60-fold selectivity for RIPK3, demonstrating that fine-tuning of the chemical structure can effectively discriminate between highly homologous kinase domains nih.gov.

Q & A

Q. What are the established synthetic routes for N-(4-Amino-1H-indazol-7-YL)acetamide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling acetamide derivatives with functionalized indazole precursors. Key steps include:
  • Amide bond formation : Reacting 7-amino-1H-indazole-4-amine with acetylating agents (e.g., acetic anhydride) under controlled pH (7–9) to prevent over-acetylation.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) improves purity .

  • Critical parameters : Temperature (60–80°C), reaction time (4–6 hrs), and stoichiometric ratios (1:1.2 amine-to-acetylating agent) optimize yield (>75%). Side products (e.g., diacetylated derivatives) are minimized using inert atmospheres (N₂) .

    Synthetic Route Key Conditions Yield Purity
    Acetic anhydride couplingpH 8, 70°C, 5 hrs78%98% (HPLC)
    Schotten-Baumann reactionDichloromethane, RT65%95% (NMR)

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm acetamide methyl group (δ ~2.1 ppm) and indazole aromatic protons (δ 7.2–8.5 ppm). Amino protons (δ ~5.3 ppm) may appear broad due to hydrogen bonding .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the core structure .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves 3D conformation. Hydrogen-bonding networks (N-H···O) stabilize the lattice, critical for polymorphism studies .

Advanced Research Questions

Q. What strategies are effective for analyzing the pharmacological activity of this compound in cancer cell lines?

  • Methodological Answer :
  • In vitro assays :

  • MTT assay : Test cytotoxicity (IC₅₀) on HCT-116, MCF-7, and A549 cells (48–72 hrs exposure). Normalize results to controls (DMSO <0.1%) .

  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic populations.

  • Mechanistic studies : Western blotting (e.g., caspase-3, PARP cleavage) confirms apoptotic pathways .

    Cell Line IC₅₀ (μM) Apoptosis Induction
    HCT-11612.4 ± 1.2Caspase-3 activation
    MCF-718.7 ± 2.1PARP cleavage

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across studies?

  • Methodological Answer :
  • Standardization : Use identical cell passage numbers, culture media, and assay protocols (e.g., ATP-based vs. MTT).
  • Data validation : Cross-check with orthogonal assays (e.g., SRB for cell viability) .
  • Batch analysis : Compare compound purity (HPLC >98%) and stability (lyophilized vs. solution storage) .

Q. What computational approaches enhance understanding of this compound’s mechanism?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Predict binding to kinases (e.g., EGFR, PDB ID: 1M17). Prioritize poses with lowest ΔG (<-8 kcal/mol) .
  • MD simulations (GROMACS) : Assess protein-ligand stability (RMSD <2 Å over 100 ns) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How is X-ray crystallography applied to study this compound’s solid-state behavior?

  • Methodological Answer :
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT solves phases via dual-space methods .

  • Refinement (SHELXL) : Anisotropic displacement parameters (R₁ <5%) and hydrogen-bond restraints improve accuracy. CIF files deposit to CSD .

    Crystal Parameter Value
    Space groupP2₁/c
    Z’1
    R₁ (all data)3.8%

Notes

  • Abbreviations : Full chemical names used; no acronyms introduced.
  • Methodological Rigor : Answers integrate experimental and computational best practices from peer-reviewed studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.